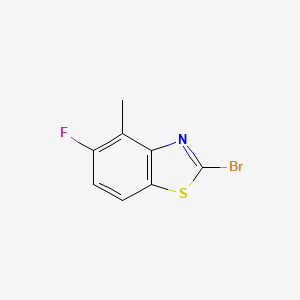

2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole

説明

2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole (molecular formula: C₈H₅BrFNS) is a halogenated benzothiazole derivative characterized by a fused benzene-thiazole ring system. Its structure features substituents at the 2-, 4-, and 5-positions: a bromine atom (electron-withdrawing group), a methyl group (electron-donating group), and a fluorine atom, respectively . The SMILES notation CC1=C(C=CC2=C1N=C(S2)Br)F highlights the spatial arrangement of these groups, which collectively influence the compound’s electronic, steric, and reactive properties. The benzothiazole core is known for its stability and aromaticity, making it a scaffold of interest in pharmaceuticals, agrochemicals, and materials science.

Key structural attributes include:

- Molecular Weight: 254.10 g/mol (calculated from C₈H₅BrFNS).

- Fluorine at C5: Increases lipophilicity and metabolic stability. Methyl at C4: Contributes steric bulk and modulates electronic effects.

特性

IUPAC Name |

2-bromo-5-fluoro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)11-8(9)12-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEPNZCNUBCBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188139-00-5 | |

| Record name | 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole typically involves the bromination and fluorination of 4-methyl-1,3-benzothiazole. One common method includes the reaction of 4-methyl-1,3-benzothiazole with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, biaryl compounds, and other heterocyclic derivatives .

科学的研究の応用

Medicinal Chemistry

Antimycobacterial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The incorporation of halogen atoms, such as bromine and fluorine, into the benzothiazole structure enhances its biological activity. For instance, derivatives of benzothiazole have been synthesized and evaluated for their efficacy against drug-resistant strains of M. tuberculosis, showing promising results in terms of minimal inhibitory concentrations (MIC) .

Anticancer Properties

Benzothiazole derivatives, including 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole, have been studied for their anticancer properties. The presence of halogen substituents can influence the compound's interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines. Research has demonstrated that certain thiazole-based compounds exhibit selective cytotoxic effects on melanoma and glioblastoma cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzothiazole ring can optimize these anticancer effects.

Organic Synthesis

Synthesis Methods

The synthesis of 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole typically involves multi-step processes that utilize readily available starting materials. A common synthetic route includes the nitration of fluorinated toluene derivatives followed by reduction and bromination steps. For example, a method involving the use of Raney nickel as a catalyst for reduction has been reported to yield high-purity products with significant efficiency .

| Synthesis Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | Nitric acid/Sulfuric acid | Formation of nitro intermediates |

| Reduction | Raney nickel catalyst | Conversion to amine derivatives |

| Bromination | Cuprous bromide/Hydrobromic acid | Synthesis of target compound |

Biological Evaluations

In vitro Studies

In vitro studies have shown that 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole exhibits notable activity against various pathogens and cancer cell lines. The compound's effectiveness is often measured using assays that determine its cytotoxicity and antimicrobial properties. For example, compounds derived from benzothiazoles have been tested for their ability to inhibit the growth of M. tuberculosis and other resistant bacterial strains .

Case Studies

Several case studies highlight the potential therapeutic applications of benzothiazole derivatives:

- Antitubercular Agents : A series of novel benzothiazole compounds were synthesized and tested against M. tuberculosis, with some exhibiting MIC values lower than existing treatments .

- Anticancer Research : Studies involving thiazole-containing compounds showed significant anticancer activity in vitro against melanoma cells, suggesting potential for further development as chemotherapeutic agents .

作用機序

The mechanism of action of 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

類似化合物との比較

Electronic Effects

- In contrast, 4f () lacks a fluorine on the thiazole ring but includes a 3-fluorophenyl hydrazone, which may stabilize conjugation pathways .

- The bromine in all compared compounds serves as a reactive site for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the methyl group in the target compound could slow such reactions compared to less-substituted analogs like 5-bromo-4-methylthiazol-2-amine .

Steric and Solubility Considerations

- Methylthio and hydrazone groups in 4f () introduce polarizable sulfur and nitrogen atoms, increasing solubility in polar aprotic solvents compared to the target compound .

生物活性

2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by a unique substitution pattern that includes bromine, fluorine, and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The chemical structure of 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole can be represented as follows:

This compound exhibits distinct reactivity due to the presence of halogens and a methyl group, which can influence its interactions with biological targets.

The biological activity of 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity and specificity towards these targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole has been studied for its antibacterial and antifungal activities. For instance:

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole | Staphylococcus aureus | 15 µg/mL |

| 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole | Candida albicans | 20 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzothiazoles has been widely recognized. In vitro studies have shown that 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 12.5 |

| U251 (human glioblastoma) | 10.0 |

The structure–activity relationship (SAR) studies indicate that the presence of the methyl group at position 4 enhances the cytotoxic activity against these cell lines .

Study on Antitubercular Activity

A recent investigation evaluated the efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis. The study revealed that compounds similar to 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole demonstrated promising antitubercular activity with MIC values indicating effective inhibition of bacterial growth .

Structure-Based Drug Design

Molecular docking studies have been conducted to explore the binding interactions between 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole and target proteins involved in cancer progression. These studies suggest that the compound could effectively inhibit key enzymes in cancer pathways by forming stable complexes with them .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole?

The synthesis typically involves halogenation and functional group introduction. For example, describes a multi-step process starting with brominated benzaldehyde derivatives. Key steps include:

- Bromination of fluorobenzaldehyde precursors under acidic conditions.

- Lithiation and borate ester formation at low temperatures (-78°C) to introduce boron groups.

- Reduction with NaBH₄ to stabilize intermediates. Yield optimization (49% after recrystallization) highlights the importance of controlled reaction conditions and purification methods .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Standard characterization methods include:

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm substituent positions and purity (e.g., used 400 MHz NMR to resolve aromatic protons and fluorine coupling) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., and highlight single-crystal X-ray studies for structural elucidation) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Q. What are the primary research applications of this compound?

Benzothiazole derivatives are used in:

- Organic Electronics : As semiconductors in photovoltaic devices due to their electron-deficient aromatic systems () .

- Antimicrobial Studies : Structural analogs (e.g., 2-amino-benzothiazoles) exhibit bioactivity, suggesting potential for drug discovery () .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole in multi-step syntheses?

Critical factors include:

- Temperature Control : Low-temperature lithiation (-78°C) minimizes side reactions ( ) .

- Catalyst Selection : Use of NaBH₄ for selective reduction improves intermediate stability.

- Purification : Recrystallization from hot water or methanol enhances purity and yield (49–51% in ) .

- Reagent Stoichiometry : Exact molar ratios of bromine/fluorine reagents prevent over-halogenation () .

Q. What strategies address contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR splitting or IR peaks) require:

- Iterative Analysis : Re-examining reaction conditions for unintended by-products ( emphasizes iterative qualitative methods) .

- Cross-Validation : Combining X-ray crystallography ( ) with DFT calculations to resolve structural ambiguities .

- Isotopic Labeling : For complex coupling patterns, deuterated solvents or ¹⁹F NMR can clarify assignments .

Q. How can derivatives of this compound be designed for enhanced performance in organic electronics?

Strategies include:

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, improving charge transport () .

- Conjugation Extension : Synthesizing π-extended analogs (e.g., thiophene-fused benzothiazoles) for broader absorption spectra ( ) .

- Crystallographic Engineering : Leveraging hydrogen-bonding networks ( ) to improve solid-state charge mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。